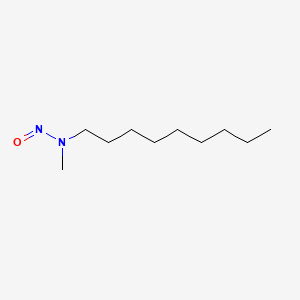

N-Nitrosomethylnonylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Nitrosomethylnonylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carcinogenicity and Toxicological Research

N-Nitrosomethylnonylamine is classified as a potential carcinogen. Research indicates that long-chain N-nitrosamines, including this compound, can induce tumors in laboratory animals, making them significant for studying cancer mechanisms.

Case Study: Tumor Induction in Animal Models

- Study Design : Male F344 rats were administered varying doses of this compound in drinking water over a specified period.

- Findings : A high incidence of hepatocellular carcinomas was observed, similar to other N-nitrosamines. This highlights the compound's relevance in understanding nitrosamine-induced carcinogenesis.

| Dose (mg/day) | Tumor Incidence (%) | Type of Tumor |

|---|---|---|

| 3.0 | 95% | Hepatocellular carcinoma |

| 0.12 | 45% | Nasal tumors |

Biochemical Pathways

- Metabolic Activation : The compound undergoes N-dealkylation and N-oxidation, resulting in the formation of DNA-damaging metabolites.

- Cellular Impact : Studies have demonstrated that these metabolites can form adducts with DNA, leading to mutations.

Pharmaceutical Implications

The presence of N-nitrosamines like this compound as impurities in pharmaceuticals has raised significant safety concerns. Regulatory agencies such as the FDA have established guidelines for acceptable limits due to their potential health risks.

Regulatory Framework

- Guidelines : The FDA and EMA have set limits on nitrosamine impurities in drug products, particularly those used for chronic conditions.

- Risk Assessment : Ongoing studies aim to quantify the risk associated with exposure to these compounds through pharmaceutical products.

Antifungal Applications

Interestingly, this compound has shown potential antifungal properties in preliminary studies. Its ability to disrupt fungal cell membranes presents a unique application outside traditional toxicology.

Antifungal Activity Data

Research has indicated that this compound can inhibit the growth of various fungal species:

| Fungal Species | Concentration (µM) | Effect on Growth (%) |

|---|---|---|

| Colletotrichum gloeosporioides | 50 | 70 |

| Fusarium oxysporum | 100 | 65 |

| Botrytis cinerea | 75 | 60 |

化学反応の分析

Formation Reactions

N-Nitrosomethylnonylamine can be synthesized through several pathways, primarily involving the nitrosation of methylnonylamine. The general reaction can be represented as follows:

RNH2+HNO2→RNO+H2O

Where R represents the nonyl group in methylnonylamine. This reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a strong acid.

Decomposition Reactions

This compound is prone to decomposition, particularly under heat or acidic conditions. The decomposition can lead to the release of nitrogen oxides and other products. The general mechanism involves the cleavage of the N-N bond, leading to the formation of alkylating agents that can interact with nucleophiles such as DNA:

RNO→R++NO

This alkylation process is critical in understanding its mutagenic and carcinogenic potential.

Hydroxylation and Metabolic Activation

The metabolic activation of this compound primarily occurs via hydroxylation at the α-carbon, facilitated by cytochrome P450 enzymes. This step is crucial as it leads to the formation of reactive intermediates that can alkylate DNA:

RNOCYPR OH++NO

This mechanism has been shown to generate various metabolites, some of which may possess enhanced carcinogenic properties.

Evidence from Animal Studies

Research indicates that N-nitrosamines, including this compound, exhibit significant carcinogenic potential in laboratory animals. Studies have shown that exposure leads to tumor formation in various organs, including the liver and lungs. For instance, a comprehensive review noted that many nitrosamines induce tumors at multiple sites across different species, suggesting a common mechanism of action related to their metabolic activation and subsequent DNA damage .

Mechanisms of Genotoxicity

The genotoxic effects of this compound are primarily attributed to its ability to form DNA adducts through alkylation. This process can lead to mutations and ultimately cancer development. Key studies have demonstrated that nitrosamines induce mutations in bacterial systems, indicating their potential for causing genetic damage .

Comparative Analysis with Other Nitrosamines

When comparing this compound with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), it is noted that while all exhibit carcinogenic properties, the specific mechanisms and potency can vary significantly based on structural differences and metabolic pathways .

Key Reaction Mechanisms

| Reaction Type | Description |

|---|---|

| Formation | Nitrosation of methylnonylamine under acidic conditions |

| Decomposition | Cleavage of N-N bond leading to reactive alkylating species |

| Hydroxylation | Metabolic activation via cytochrome P450 leading to electrophilic intermediates |

特性

CAS番号 |

75881-19-5 |

|---|---|

分子式 |

C10H22N2O |

分子量 |

186.29 g/mol |

IUPAC名 |

N-methyl-N-nonylnitrous amide |

InChI |

InChI=1S/C10H22N2O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h3-10H2,1-2H3 |

InChIキー |

KLLCUFCZOSHJRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCN(C)N=O |

正規SMILES |

CCCCCCCCCN(C)N=O |

同義語 |

N-nitrosomethylnonylamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。